molecular formula C19H15NO B1395093 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- CAS No. 800381-42-4

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-

Cat. No.: B1395093
CAS No.: 800381-42-4
M. Wt: 273.3 g/mol
InChI Key: UHGQKIOLVVTZKX-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an aminophenyl group and a naphthalenyl group attached to the propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

    Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can disrupt microbial cell walls, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(1-naphthalenyl)-
  • 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-naphthalenyl)-
  • 2-Propen-1-one, 1-(4-chlorophenyl)-3-(1-naphthalenyl)-

Uniqueness

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group enhances its potential as a building block for synthesizing more complex molecules and contributes to its diverse applications in research and industry.

Biological Activity

Overview

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-, commonly referred to as an aminochalcone, is an organic compound classified under chalcones. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific chalcone derivative, supported by various research findings and case studies.

  • Molecular Formula : C₁₉H₁₅NO
  • Molar Mass : 273.33 g/mol
  • Density : 1.208 g/cm³
  • CAS Number : 800381-42-4

The biological activity of 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- is attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : It inhibits enzymes involved in cell proliferation and inflammation.
  • Antimicrobial Action : The compound disrupts microbial cell walls, leading to cell death.
  • Cytotoxic Effects : It induces apoptosis in cancer cells while potentially affecting normal cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

Cell LineIC₅₀ (µg/mL)Observations
MCF-7 (breast cancer)15.7 ± 5.9Significant antiproliferative activity
HT-29 (colon cancer)<1Selectivity ratio indicates potential toxicity
DH82 (canine histiocytic)15.0Mean cell death percentage of 59.2%

In a study by Dimmock et al., it was found that the compound exhibited a cytotoxic effect on multiple cancer cell lines with varying IC₅₀ values, indicating its effectiveness against malignancies .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens:

MicroorganismInhibition Diameter (mm)Concentration Tested (µg/mL)
Escherichia coli ATCC 2592310.25 ± 0.13500
Staphylococcus aureus ATCC 259229.59 ± 0.16500
Candida albicans ATCC 102319.69 ± 0.02500

These results indicate that the compound shows comparable antimicrobial activity to standard antibiotics like sulfamerazine .

Case Studies and Research Findings

Research has highlighted several significant findings regarding the biological activity of this compound:

  • Antitumor Effects : A study reported that the compound induced apoptosis in MCF-7 cells through upregulation of p53 expression, suggesting a mechanism for its anticancer effects .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammation, with an IC₅₀ value of 0.26 ± 0.04 µmol/L .
  • Selectivity and Toxicity : While demonstrating strong anticancer properties, the selectivity ratio for normal cells indicates potential toxicity, necessitating further investigation into its therapeutic window .

Properties

IUPAC Name

1-(4-aminophenyl)-3-naphthalen-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGQKIOLVVTZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695645
Record name 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800381-42-4
Record name 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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